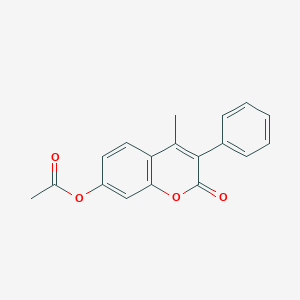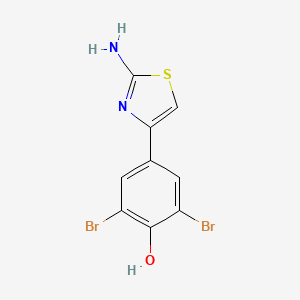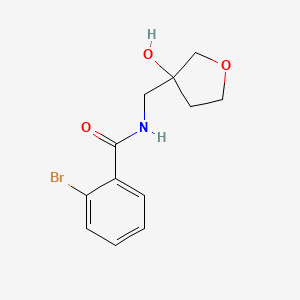![molecular formula C15H21NO3 B2651801 N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide CAS No. 2411257-15-1](/img/structure/B2651801.png)
N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide, also known as TMM, is a chemical compound that has been widely used in scientific research due to its unique properties. TMM belongs to the class of amides and has a molecular formula of C15H21NO3.
Mécanisme D'action
N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, which results in an increase in acetylcholine levels in the synaptic cleft. The increased levels of acetylcholine enhance cholinergic neurotransmission, which can have various physiological and pathological effects.
Biochemical and Physiological Effects
N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has been shown to have various biochemical and physiological effects. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has been shown to enhance muscle strength in animal models of myasthenia gravis.
Avantages Et Limitations Des Expériences En Laboratoire
N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has several advantages for lab experiments. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is a potent and selective inhibitor of acetylcholinesterase, which makes it an ideal tool for studying the role of acetylcholinesterase in various physiological and pathological processes. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is also relatively easy to synthesize and can be obtained in large quantities. However, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has some limitations for lab experiments. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide can be toxic at high concentrations, which can limit its use in some experiments. Additionally, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide can be expensive to synthesize, which can limit its availability for some researchers.
Orientations Futures
There are several future directions for the use of N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide in scientific research. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has shown promise as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and myasthenia gravis. Further research is needed to determine the optimal dosage and administration route for N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide in these conditions. Additionally, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide can be modified to improve its pharmacokinetic properties, which can enhance its efficacy and reduce its toxicity. Finally, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide can be used as a tool to study the role of acetylcholinesterase in other physiological and pathological processes, such as neuromuscular junction transmission and synaptic plasticity.
Conclusion
In conclusion, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is a chemical compound that has been widely used in scientific research due to its unique properties. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is a potent inhibitor of acetylcholinesterase and has been used to study the role of acetylcholinesterase in various physiological and pathological processes. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has several advantages for lab experiments, including its potency and selectivity, but also has some limitations, including its toxicity and cost. There are several future directions for the use of N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide in scientific research, including its use as a therapeutic agent and as a tool to study the role of acetylcholinesterase in other processes.
Méthodes De Synthèse
N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,2-dimethylpropionyl chloride with 4-(oxiran-2-ylmethoxy)aniline to form 2,2-dimethyl-N-(4-(oxiran-2-ylmethoxy)phenyl)propanamide. The second step involves the reaction of the intermediate product with trimethylamine to form N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has been widely used in scientific research due to its unique properties. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has been used to study the role of acetylcholinesterase in various physiological and pathological processes, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Propriétés
IUPAC Name |
N,2,2-trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)14(17)16(4)11-5-7-12(8-6-11)18-9-13-10-19-13/h5-8,13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKIQBHIVUOYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)
![6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2651719.png)






![2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2651732.png)
![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B2651733.png)

![1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2651735.png)
![2-isopropyl-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2651740.png)
![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2651741.png)